Specific Scientific Field: Organic Chemistry, specifically the synthesis of fungicides.
Summary of the Application: 1-(1-Chlorocyclopropyl)ethanone is used as a key intermediate in the synthesis of prothioconazole, a broad-spectrum systemic fungicide used primarily for the management of fungal diseases in cereal and bean crops.
Methods of Application or Experimental Procedures: The synthesis involves a nucleophilic substitution reaction between 1-(1-Chlorocyclopropyl)ethanone and 1,2,4-triazole.
Results or Outcomes: The desired N-alkylated material was obtained in near-quantitative yield.
There is mention of its use in the separation process on newcrom r1 hplc column
1-(1-Chlorocyclopropyl)ethanone is an organic compound with the molecular formula C5H7ClO. It features a cyclopropyl group substituted with a chlorine atom at one position, attached to an ethanone functional group. This compound is notable for its role as an intermediate in the synthesis of various chemical products, particularly in the agricultural sector.
The primary reactions include:
The biological activity of 1-(1-Chlorocyclopropyl)ethanone is primarily linked to its role in the synthesis of prothioconazole, a broad-spectrum fungicide. Prothioconazole is effective against various fungal pathogens affecting crops, thereby enhancing agricultural productivity. The compound itself may exhibit toxicity if ingested and can cause severe skin burns and eye damage .
The synthesis of 1-(1-Chlorocyclopropyl)ethanone typically involves:
This method allows for high selectivity and improved yields in industrial settings.
1-(1-Chlorocyclopropyl)ethanone serves various applications, including:
Interaction studies involving 1-(1-Chlorocyclopropyl)ethanone often focus on its reactivity with nucleophiles and its role in synthesizing biologically active compounds. The compound's interactions can lead to the formation of derivatives that may have enhanced fungicidal properties or other biological activities.
Several compounds share structural similarities with 1-(1-Chlorocyclopropyl)ethanone. Notable examples include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Chloro-1-(1-chlorocyclopropyl)ethanone | C5H6Cl2O | A chlorinated derivative used similarly in synthesis |
1-(1-Chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one | C7H8ClN3O | An intermediate for prothioconazole synthesis |
2,2-Dichloro-1-(1-chlorocyclopropyl)ethanone | C5H6Cl3O | A by-product formed during chlorination processes |
Uniqueness: The uniqueness of 1-(1-Chlorocyclopropyl)ethanone lies in its specific structure and reactivity profile that make it a crucial intermediate for synthesizing effective agricultural chemicals like prothioconazole. Its ability to undergo diverse chemical transformations further enhances its utility in organic synthesis.
Flammable;Irritant